2,4-Dinitrophenol-d3

Description

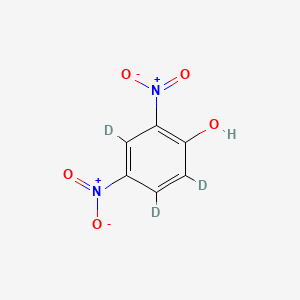

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trideuterio-4,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBJCMHMOXMLKC-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[N+](=O)[O-])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745652 | |

| Record name | 2,4-Dinitro(~2~H_3_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-77-0 | |

| Record name | 2,4-Dinitro(~2~H_3_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93951-77-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dinitrophenol-d3 chemical properties

An In-Depth Technical Guide to 2,4-Dinitrophenol-d3 (DNP-d3)

Executive Summary

2,4-Dinitrophenol-d3 (DNP-d3) is the deuterated analogue of 2,4-Dinitrophenol (DNP), a well-known synthetic chemical with a complex history, from industrial applications to its controversial use as a weight-loss agent. The strategic replacement of three hydrogen atoms with deuterium on the aromatic ring imparts a stable, heavier isotopic signature to the molecule. This modification makes DNP-d3 an indispensable tool in modern analytical chemistry, particularly in quantitative mass spectrometry. Its primary function is as an internal standard for the accurate and precise measurement of its non-labeled counterpart, 2,4-Dinitrophenol, in complex matrices such as environmental, biological, and forensic samples. This guide provides a comprehensive overview of the core chemical properties, synthesis considerations, analytical characterization, and critical applications of DNP-d3 for researchers, analytical scientists, and drug development professionals.

Physicochemical Properties and Structure

The fundamental characteristics of DNP-d3 are rooted in its molecular structure. While its chemical reactivity is nearly identical to that of DNP, its increased mass is the key to its utility.

| Property | Value | Source |

| Chemical Formula | C₆HD₃N₂O₅ | |

| Molecular Weight | 187.10 g/mol | |

| CAS Number | 93951-74-7 | |

| Appearance | Yellow to brownish-yellow solid | |

| Isotopic Purity | Typically ≥98% (Deuterated) | |

| Solubility | Soluble in methanol, acetonitrile, DMSO |

The deuterium atoms are specifically located at positions 3, 5, and 6 on the phenyl ring, positions that are not readily exchanged under typical experimental conditions, ensuring the stability of the isotopic label.

Synthesis and Isotopic Purity Considerations

The synthesis of DNP-d3 involves the nitration of a deuterated phenol precursor. The choice of starting material and the reaction conditions are critical for achieving high isotopic purity and minimizing the presence of partially labeled or unlabeled DNP.

Expert Insight: The primary goal of the synthesis is to maximize the incorporation of deuterium at the specified positions. This is typically achieved by starting with a highly deuterated benzene or phenol and carefully controlling the subsequent nitration steps. The purification process, often involving recrystallization or chromatography, is equally crucial to remove any residual non-deuterated DNP, which could otherwise interfere with quantitative analysis and lead to inaccurate results. The final isotopic enrichment is confirmed via mass spectrometry, which can distinguish the mass of the deuterated standard from any lighter isotopic variants.

Analytical Characterization: The Molecular Fingerprint

The definitive identification and confirmation of DNP-d3 rely on spectroscopic techniques, primarily mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone of DNP-d3's application. In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), DNP-d3 is distinguished from native DNP by its higher mass-to-charge ratio (m/z).

-

Parent Ion: In negative ion mode electrospray ionization (ESI), DNP-d3 typically forms a deprotonated molecular ion [M-H]⁻ at m/z 186.1, whereas native DNP appears at m/z 183.1. This 3-dalton mass shift provides a clear and unambiguous distinction.

-

Fragmentation: Collision-induced dissociation (CID) of the DNP-d3 parent ion produces a characteristic fragmentation pattern. These fragment ions are also shifted by the corresponding number of deuterium atoms they contain compared to the fragments of native DNP. This "mass-shifted fragmentation" is used in Multiple Reaction Monitoring (MRM) assays for highly selective and sensitive quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the positions of the remaining protons on the aromatic ring and to ensure the absence of proton signals at the deuterated positions (3, 5, and 6), thereby verifying the success of the isotopic labeling.

Core Application: Isotope Dilution Mass Spectrometry

The primary and most critical application of DNP-d3 is its use as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is considered the gold standard for quantitative analysis due to its ability to correct for sample preparation losses and matrix effects.

Trustworthiness of the Protocol: The IDMS method is inherently self-validating because the internal standard (DNP-d3) and the analyte (DNP) are chemically identical and thus behave identically during extraction, derivatization, and chromatographic separation. Any loss of analyte during sample workup will be accompanied by a proportional loss of the internal standard. The final measurement is based on the ratio of the analyte's signal to the internal standard's signal, a ratio that remains constant regardless of sample loss, thereby ensuring highly accurate and precise quantification.

Standard Protocol: Quantification of DNP in a Biological Matrix (e.g., Urine)

This protocol outlines a typical workflow for the quantification of DNP using DNP-d3 as an internal standard.

Step 1: Sample Preparation

-

A known and fixed amount of DNP-d3 internal standard solution is spiked into each urine sample, calibrator, and quality control sample at the very beginning of the process.

Step 2: Extraction

-

The samples are subjected to an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the DNP and DNP-d3 from interfering matrix components like salts, proteins, and other metabolites.

Step 3: Chromatographic Separation

-

The extracted samples are injected into a Liquid Chromatography (LC) system. A C18 reverse-phase column is typically used to separate DNP from other compounds. DNP and DNP-d3, being chemically identical, will co-elute, meaning they exit the column at the same time.

Step 4: Mass Spectrometric Detection

-

The column eluent is directed into a tandem mass spectrometer (MS/MS) operating in MRM mode. The instrument is programmed to monitor specific mass transitions for both DNP and DNP-d3 simultaneously.

-

DNP Transition (example): m/z 183.1 → 109.1

-

DNP-d3 Transition (example): m/z 186.1 → 112.1

-

Step 5: Data Analysis

-

A calibration curve is constructed by plotting the ratio of the DNP peak area to the DNP-d3 peak area against the known concentration of DNP in the calibrator samples.

-

The concentration of DNP in the unknown samples is then calculated from this calibration curve using their measured peak area ratios.

Workflow Visualization

Caption: Isotope Dilution Mass Spectrometry Workflow for DNP Quantification.

Metabolic Considerations and the Deuterium Isotope Effect

The metabolism of DNP primarily involves reduction of its nitro groups to form aminophenols, followed by potential acetylation or other conjugation reactions. Because DNP-d3 is chemically identical to DNP, it is expected to follow the same metabolic pathways.

However, the presence of deuterium can sometimes lead to a "kinetic isotope effect" (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond at one of the deuterated positions is a rate-limiting step in a metabolic reaction, the reaction will proceed more slowly for the deuterated molecule. For DNP-d3, the deuteration is at positions 3, 5, and 6, which are not typically the primary sites of enzymatic attack. Therefore, a significant metabolic KIE is generally not expected, and DNP-d3 is considered a reliable tracer for metabolic studies of DNP.

Safety and Handling

Authoritative Grounding: 2,4-Dinitrophenol is known to be highly toxic. It uncouples oxidative phosphorylation, leading to a rapid and uncontrolled increase in metabolic rate and body temperature, which can be fatal. DNP-d3 must be handled with the same level of caution as its non-labeled counterpart.

-

Handling: Always handle DNP-d3 in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Toxicity: Acute exposure can cause hyperthermia, tachycardia, diaphoresis, and death. It is readily absorbed through the skin.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.

References

An In-Depth Technical Guide to 2,4-Dinitrophenol-d3 (CAS: 93951-77-0) for Advanced Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quintessential Internal Standard for Bioanalysis

In the landscape of quantitative analytical chemistry, particularly in the realms of toxicology, pharmacokinetics, and environmental monitoring, the precision of measurements is paramount. 2,4-Dinitrophenol-d3 (DNP-d3), the deuterated analogue of the notorious metabolic stimulant 2,4-Dinitrophenol (DNP), emerges as an indispensable tool for achieving this accuracy. Its primary and most critical application is as an internal standard in isotope dilution mass spectrometry (ID-MS), a gold-standard technique for quantification.

This guide, intended for the discerning scientific professional, eschews a conventional template to provide a holistic and technically robust exploration of DNP-d3. We will delve into its fundamental properties, the rationale behind its synthesis, its pivotal role in enhancing analytical methodologies, and a detailed protocol for its application in a real-world bioanalytical context.

Physicochemical Profile: A Comparative Overview

The utility of DNP-d3 as an internal standard is intrinsically linked to its physicochemical properties, which closely mirror those of its unlabeled counterpart, DNP. The key distinction lies in the mass difference imparted by the three deuterium atoms, which is the cornerstone of its analytical application.

| Property | 2,4-Dinitrophenol (DNP) | 2,4-Dinitrophenol-d3 (DNP-d3) | Significance of the Difference |

| CAS Number | 51-28-5 | 93951-77-0 | Unique identifiers for each compound. |

| Molecular Formula | C₆H₄N₂O₅ | C₆HD₃N₂O₅ | The presence of three deuterium atoms in DNP-d3. |

| Molecular Weight | 184.11 g/mol [1] | 187.125 g/mol | The +3 Da mass shift is critical for mass spectrometric differentiation. |

| Appearance | Yellow crystalline solid[1] | Expected to be a yellow crystalline solid | Similar physical properties ensure comparable behavior during sample preparation. |

| Solubility | Slightly soluble in water; soluble in organic solvents[1] | Expected to have very similar solubility profiles | Ensures co-extraction with the analyte of interest. |

| pKa | 4.09 | Expected to be very similar to DNP | Similar ionization behavior is crucial for consistent performance in LC-MS. |

The Rationale for Deuterium Labeling in Quantitative Analysis

The core principle behind using a deuterated internal standard is to provide a compound that behaves virtually identically to the analyte of interest throughout the analytical process, from extraction to ionization. This "chemical mimicry" allows for the correction of variations in sample preparation, instrument response, and matrix effects. Deuterated standards are considered the gold standard for internal standards in mass spectrometry for several reasons:

-

Co-elution in Chromatography: DNP and DNP-d3 will have nearly identical retention times in liquid chromatography, ensuring that they experience the same matrix effects at the point of elution.

-

Similar Ionization Efficiency: The ionization efficiency of the deuterated and non-deuterated forms in the mass spectrometer source is almost identical, leading to a consistent response ratio.

-

Distinct Mass-to-Charge Ratios (m/z): The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification.

Synthesis of 2,4-Dinitrophenol-d3: A Conceptual Pathway

Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis of 2,4-Dinitrophenol-d3.

Step 1: Deuteration of Phenol

The first step would involve the deuteration of phenol to introduce the deuterium atoms onto the aromatic ring. This can be achieved through acid- or metal-catalyzed hydrogen-deuterium exchange reactions.[2] For instance, heating phenol in the presence of a deuterium source like D₂O and a suitable catalyst (e.g., a strong acid or a platinum catalyst) would facilitate the exchange of protons on the aromatic ring with deuterons.[2][3] The ortho and para positions are most susceptible to this electrophilic substitution.[3]

Step 2: Nitration of Deuterated Phenol

The resulting deuterated phenol would then be subjected to nitration to introduce the two nitro groups at the 2 and 4 positions. A standard nitrating mixture of nitric acid and sulfuric acid would be employed.[4][5] The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to favor the formation of the dinitro-substituted product and minimize the formation of other isomers or over-nitration to picric acid.[4]

Application in Quantitative Bioanalysis: An LC-MS/MS Protocol

The primary application of 2,4-Dinitrophenol-d3 is as an internal standard for the quantification of 2,4-Dinitrophenol in biological matrices such as blood, urine, and tissue samples. The following is a detailed, field-proven protocol based on established methodologies for the analysis of DNP by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

Experimental Workflow for DNP Quantification

Caption: Workflow for the quantitative analysis of DNP using DNP-d3.

Step-by-Step Protocol

1. Sample Preparation

-

Objective: To extract DNP and DNP-d3 from the biological matrix and remove interfering substances.

-

Procedure:

-

To 100 µL of the biological sample (e.g., plasma, serum, or urine), add a known amount of 2,4-Dinitrophenol-d3 solution in a suitable solvent (e.g., methanol) to achieve a final concentration appropriate for the expected analyte levels.

-

Vortex the sample to ensure thorough mixing.

-

Add a protein precipitation agent, such as acetonitrile or methanol, in a 3:1 ratio to the sample volume.

-

Vortex vigorously for 1-2 minutes to precipitate proteins.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Vortex for 2-3 minutes to facilitate the transfer of DNP and DNP-d3 into the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the mobile phase used for the LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Objective: To separate DNP and DNP-d3 from other components in the extract and detect them with high specificity and sensitivity.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer.

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of an acid (e.g., formic acid) to improve peak shape.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for phenolic compounds.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Collision Energy and Other MS Parameters: These will need to be optimized for the specific instrument being used to achieve the best signal intensity.

-

3. Data Analysis and Quantification

-

Objective: To determine the concentration of DNP in the original sample.

-

Procedure:

-

Integrate the peak areas for both the analyte (DNP) and the internal standard (DNP-d3) for each sample.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by analyzing a series of calibration standards with known concentrations of DNP and a constant concentration of DNP-d3.

-

Plot the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of DNP in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Toxicological and Safety Considerations

The toxicological profile of 2,4-Dinitrophenol is well-documented, and it is classified as a highly toxic substance.[8][9] It acts as an uncoupler of oxidative phosphorylation, leading to a rapid increase in metabolic rate and body temperature, which can be fatal.[10][11] Chronic exposure can lead to the formation of cataracts and other adverse health effects.[12]

While specific toxicological studies on 2,4-Dinitrophenol-d3 are not widely available, it is prudent and scientifically justified to assume that its toxicological properties are identical to those of its non-deuterated counterpart. The small mass difference due to deuterium substitution is not expected to significantly alter its biological activity. Therefore, all safety precautions and handling procedures applicable to DNP must be strictly followed when working with DNP-d3.

Safety Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Avoid inhalation of dust or contact with skin and eyes.

-

Store in a cool, dry, and secure location away from incompatible materials.

-

Be aware of its potential as an explosive when dry.[1]

Conclusion: An Indispensable Tool for Scientific Rigor

2,4-Dinitrophenol-d3 stands as a testament to the elegance and power of isotope dilution mass spectrometry in modern analytical science. Its role as an internal standard is not merely a matter of procedural enhancement but a fundamental requirement for generating data of the highest caliber and integrity. For researchers in drug development, clinical toxicology, and environmental analysis, a thorough understanding of the principles behind its use and the practicalities of its application is essential for producing reliable and defensible scientific results. This guide provides a comprehensive foundation for the proficient and safe utilization of this critical analytical tool.

References

-

Wikipedia. 2,4-Dinitrophenol. [Link]

-

PubChem. 2,4-Dinitrophenol. [Link]

-

ResearchGate. (PDF) Fatal 2,4-Dinitrophenol (DNP) Ingestion & Use of a Novel Analytical Methodology Testing Post-Mortem Blood Concentrations. [Link]

-

PubMed. LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. [Link]

-

ResearchGate. LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. [Link]

-

ResearchGate. Unusual MS fragmentation patterns of 2,4-dinitrophenylhydrazine and its propanone derivative. [Link]

-

National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols. [Link]

-

ResearchGate. The reaction scheme for the site-selective deuteration of phenol. [Link]

-

ResearchGate. (PDF) Synthesis of 2,4-dinitrophenol. [Link]

- Google Patents.

-

PubMed. Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway. [Link]

-

Cole-Parmer. 2,4-Dinitrophenol - Safety Data Sheet. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Dinitrophenols. [Link]

-

Ovid. LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. [Link]

-

National Center for Biotechnology Information. Affinity labelling of isoelectrofocused fractions from a DNP antibody preparation with the photoactive labels 2,4-dinitrophenyl-1-azide and 2,4-dinitrophenyl-ε-aminocaproyldiazoketone. [Link]

-

U.S. Environmental Protection Agency. 2,4-Dinitrophenol. [Link]

-

ResearchGate. MRM conditions and retention time of 2,4-D for LC-MS/MS analysis. [Link]

-

Chemistry Stack Exchange. Phenol and Deuterated Sulphuric Acid. [Link]

-

Human Metabolome Database. Showing metabocard for 2,4-Dinitrophenol (HMDB0245462). [Link]

-

Canadian Science Publishing. DEUTERIUM ISOTOPE EFFECTS IN ABSTRACTION OF HYDROGEN ATOMS FROM PHENOLS. [Link]

-

EURL-Pesticides. Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. [Link]

-

J-STAGE. Efficient and Selective Pt/C-Catalyzed H--D Exchange Reaction of Aromatic Rings. [Link]

-

Forensic RTI. Selecting and optimizing transitions for LC-MS/MS methods. [Link]

- Google Patents. RU2488575C1 - Method of producing 2,4-dinitrophenol.

Sources

- 1. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. RU2488575C1 - Method of producing 2,4-dinitrophenol - Google Patents [patents.google.com]

- 6. LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. westliberty.edu [westliberty.edu]

- 10. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. epa.gov [epa.gov]

An In-depth Technical Guide to the Synthesis of 2,4-Dinitrophenol-d3

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2,4-Dinitrophenol-d3 (DNP-d3), an isotopically labeled compound valuable for researchers, scientists, and drug development professionals. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical insight.

Introduction: The Significance of Deuterated 2,4-Dinitrophenol

2,4-Dinitrophenol (DNP) is an organic compound with the formula HOC₆H₃(NO₂)₂.[1] Historically, it was used in explosives manufacturing and as an early weight-loss drug, though it was banned for human consumption due to severe toxicity.[1][2] In modern research, DNP serves as a proton ionophore, a chemical agent that uncouples oxidative phosphorylation in mitochondria.[2][3] This action disrupts ATP synthesis, causing a rapid dissipation of energy as heat.[2]

The deuterated analog, 2,4-Dinitrophenol-d3, replaces three hydrogen atoms on the aromatic ring with deuterium. This isotopic labeling is critical for a range of applications, including:

-

Metabolic Studies: Tracing the metabolic fate of DNP in biological systems.

-

Pharmacokinetic Analysis: Quantifying drug absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry.

-

Mechanistic Investigations: Elucidating reaction mechanisms where a carbon-hydrogen bond cleavage is a rate-determining step (Kinetic Isotope Effect).

-

Internal Standards: Serving as a reliable internal standard for the quantification of unlabeled DNP in complex biological matrices.

The core challenge in synthesizing DNP-d3 lies in the selective and efficient nitration of a deuterated precursor while managing the exothermic and potentially hazardous nature of the reaction.

Synthetic Strategy: Electrophilic Aromatic Substitution

The most direct and widely employed method for synthesizing DNP and its analogs is through the electrophilic aromatic substitution (EAS) of a phenol precursor.[2][4] The hydroxyl (-OH) group of phenol is a powerful activating group, meaning it significantly increases the electron density of the benzene ring, making it highly susceptible to attack by electrophiles.[4][5]

Causality Behind the Synthetic Approach:

-

Activation: The lone pair of electrons on the oxygen atom of the hydroxyl group delocalizes into the aromatic ring, increasing its nucleophilicity.[4][5] This enhanced reactivity allows for nitration under milder conditions than those required for benzene itself.[4][6]

-

Directing Effect: The -OH group is an ortho, para-director. This means it directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the positions adjacent (ortho) and opposite (para) to it on the ring.[5] Consequently, the nitration of phenol yields a mixture of 2-nitrophenol and 4-nitrophenol as initial products.[4][7]

-

Dinitration: To achieve the desired 2,4-disubstitution, a second nitration step is required. The presence of the first nitro group, which is a deactivating group, makes the second nitration require slightly more forcing conditions. However, the continued activating presence of the hydroxyl group facilitates the introduction of the second nitro group at the remaining activated position.

The logical workflow for the synthesis of DNP-d3 is therefore the nitration of a suitable deuterated phenol starting material.

Workflow Diagram: Synthesis of 2,4-Dinitrophenol-d3

Sources

- 1. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 2. reddit.com [reddit.com]

- 3. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

2,4-Dinitrophenol-d3 molecular weight

An In-depth Technical Guide to the Molecular Weight and Applications of 2,4-Dinitrophenol-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dinitrophenol-d3 (DNP-d3), an isotopically labeled analog of the well-known metabolic effector, 2,4-Dinitrophenol (DNP). While the parent compound is recognized for its role as an uncoupler of oxidative phosphorylation, the deuterated form serves a critical function in modern analytical chemistry. This document details the precise molecular weight of DNP-d3, its physicochemical properties, and its primary application as an internal standard for quantitative mass spectrometry-based assays. We will explore the rationale behind using stable isotope-labeled standards, provide a detailed experimental protocol for its use in bioanalytical method validation, and discuss the synthesis and safety considerations associated with this compound class.

Introduction: The Dual Identity of 2,4-Dinitrophenol

2,4-Dinitrophenol (DNP) is an organic compound with the formula (O₂N)₂C₆H₃OH that has a storied and complex history.[1] It was first used industrially in the manufacturing of dyes, wood preservatives, and pesticides.[2] Biochemically, DNP is a potent proton ionophore that uncouples oxidative phosphorylation by transporting protons across the inner mitochondrial membrane, thereby disrupting the synthesis of ATP.[1] This mechanism, which leads to a rapid increase in metabolic rate and body temperature, led to its use as a weight-loss drug in the 1930s, a practice now ceased due to severe and often fatal toxicity.[2][3]

In contemporary research and clinical diagnostics, the precise and accurate quantification of DNP and its metabolites is crucial, particularly in forensic and toxicological analyses.[4] This necessitates the use of robust analytical methodologies, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The gold standard for quantitative accuracy in such methods is the use of a stable isotope-labeled internal standard (SIL-IS). 2,4-Dinitrophenol-d3 is the SIL-IS of choice for DNP quantification, offering a near-perfect analytical proxy that ensures the reliability and reproducibility of experimental results.

Physicochemical Properties and Molecular Weight

The defining characteristic of an internal standard is that it behaves chemically and physically identically to the analyte of interest during sample extraction, chromatography, and ionization, yet is distinguishable by the mass spectrometer. DNP-d3 fulfills this requirement perfectly.

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For isotopically labeled compounds, the increased mass of the stable isotope must be factored in.

-

2,4-Dinitrophenol (DNP):

-

2,4-Dinitrophenol-d3 (DNP-d3):

-

Molecular Formula: C₆HD₃N₂O₅

-

Rationale for d3 Labeling: The three deuterium atoms replace three hydrogen atoms on the aromatic ring, the most common commercially available form.

-

Calculation of Molecular Weight: The addition of three deuterium atoms (atomic weight ≈ 2.014 Da) in place of three protium atoms (atomic weight ≈ 1.008 Da) results in a mass increase of approximately 3.018 Da.

-

Average Molecular Weight: 184.11 g/mol + 3.018 Da ≈ 187.13 g/mol

-

Monoisotopic Mass: 184.01202123 Da + (3 × 1.0062767 Da) ≈ 187.030901 Da

-

This mass difference of ~3 Da is easily resolved by modern mass spectrometers, allowing for independent quantification of the analyte and the internal standard.

Comparative Physicochemical Data

The substitution of hydrogen with deuterium results in negligible changes to the physicochemical properties of the molecule, ensuring its utility as an ideal internal standard.

| Property | 2,4-Dinitrophenol (DNP) | 2,4-Dinitrophenol-d3 (DNP-d3) | Rationale for Equivalence |

| Molecular Formula | C₆H₄N₂O₅ | C₆HD₃N₂O₅ | Isotopic substitution |

| Average Molecular Weight | 184.11 g/mol [5][6] | ~187.13 g/mol | Addition of 3 neutrons |

| Appearance | Yellow crystalline solid[5][7] | Yellow crystalline solid | Isotopic substitution does not affect physical state |

| Melting Point | 112–114 °C[7] | Expected to be nearly identical to DNP | Minimal impact of deuterium on crystal lattice energy |

| pKa | 4.09[5] | Expected to be nearly identical to DNP | Deuterium has a minor effect on acidity |

| Solubility | Slightly soluble in water; soluble in organic solvents and aqueous alkaline solutions.[5][7] | Expected to be identical to DNP | Polarity and intermolecular forces are unchanged |

| LogP (Octanol/Water) | 1.67[5] | Expected to be identical to DNP | Hydrophobicity is unaffected by isotopic labeling |

The Role of DNP-d3 in Quantitative Analysis

The core utility of DNP-d3 lies in its application as an internal standard for isotope dilution mass spectrometry (IDMS). This technique is the benchmark for achieving the highest accuracy and precision in quantitative measurements.

Principle of Isotope Dilution

In a typical bioanalytical workflow, the analyte (DNP) must be extracted from a complex matrix (e.g., plasma, urine, tissue). During this multi-step process, some loss of the analyte is inevitable. By adding a known quantity of the internal standard (DNP-d3) to the sample at the very beginning of the workflow, the SIL-IS experiences the exact same procedural losses as the native analyte.

The mass spectrometer does not measure absolute concentration but rather the ratio of the analyte signal to the internal standard signal. Because both compounds are lost proportionally, this ratio remains constant regardless of extraction efficiency. This allows for the accurate back-calculation of the original analyte concentration.

Caption: Isotope Dilution Mass Spectrometry Workflow.

Experimental Protocol: Quantification of DNP in Human Plasma

This section provides a validated, step-by-step methodology for the quantification of DNP in human plasma using DNP-d3 as an internal standard.

Materials and Reagents

-

2,4-Dinitrophenol (Analyte) certified reference standard

-

2,4-Dinitrophenol-d3 (Internal Standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (blank)

-

96-well protein precipitation plate

Preparation of Standards

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve DNP and DNP-d3 in methanol to create separate primary stocks.

-

Working Solutions: Serially dilute the DNP primary stock with 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the DNP-d3 primary stock with 50:50 methanol:water.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 96-well plate.

-

Add 10 µL of the IS working solution (100 ng/mL DNP-d3) to all wells except for double blanks.

-

Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each well to precipitate plasma proteins.

-

Seal the plate and vortex for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

LC System: UHPLC system

-

Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

MRM Transitions:

-

DNP: Q1: 183.0 -> Q3: 109.0

-

DNP-d3: Q1: 186.0 -> Q3: 112.0

-

***```dot graph G { layout=neato; node [shape=record, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}``` Caption: Bioanalytical Workflow for DNP Quantification.

Synthesis and Safety

Synthesis Overview

The synthesis of 2,4-Dinitrophenol is typically achieved through methods such as the hydrolysis of 2,4-dinitrochlorobenzene with a base like sodium hydroxide or through the direct nitration of phenol using nitric acid in an aqueous-alcoholic medium. T[8][9][10]he synthesis of DNP-d3 would follow a similar pathway but would require a deuterated starting material, such as phenol-d6, to incorporate the stable isotopes.

Safety and Handling

2,4-Dinitrophenol is a highly toxic and hazardous substance. T[11][12]he deuterated form should be handled with the same level of caution.

-

Primary Hazards:

-

Acute Toxicity: Fatal if swallowed and toxic in contact with skin or if inhaled. [11][12] * Flammability: Flammable solid. E[11]xplosive when dry or with less than 15% water. [5] * Organ Toxicity: Causes damage to organs through prolonged or repeated exposure. [11][12] * Environmental Hazard: Very toxic to aquatic life.

-

[11][12]* Handling Precautions:

- Work in a well-ventilated area or fume hood.

- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. [12][13] * Avoid creating dust. [12] * Keep away from heat, sparks, and open flames. [11][13][14] * Store in a cool, dry, well-ventilated place away from light and heat.

2,4-Dinitrophenol-d3 is an indispensable tool for researchers, toxicologists, and drug development professionals who require accurate quantification of its non-labeled counterpart. Its molecular weight, shifted by approximately 3 Da due to deuterium labeling, allows for clear differentiation in mass spectrometry, while its identical chemical behavior ensures it serves as the perfect internal standard. The use of DNP-d3 in isotope dilution mass spectrometry methods eliminates variability from sample preparation and matrix effects, providing the highest level of confidence in analytical results. Proper understanding of its properties, application, and safe handling is paramount to its effective and responsible use in the laboratory.

References

-

2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem. National Center for Biotechnology Information. [Link]

-

2,4-Dinitrophenol - Wikipedia. Wikimedia Foundation. [Link]

-

2,4-Dinitrophenol | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. PharmaCompass. [Link]

-

Synthesis of 2,4-dinitrophenol - ResearchGate. ResearchGate. [Link]

-

LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning - ResearchGate. ResearchGate. [Link]

-

LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning - PubMed. National Center for Biotechnology Information. [Link]

-

LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning - Ovid. Ovid Technologies. [Link]

- Preparation method of 2,4-dinitrophenol - Google Patents.

-

2,4-Dinitrophenol | EPA. United States Environmental Protection Agency. [Link]

- Method of producing 2,4-dinitrophenol - Google Patents.

-

2,4-dinitrophenol - ChemSynthesis. ChemSynthesis. [Link]

Sources

- 1. 2,4-Dinitrophenol PESTANAL , analytical standard 51-28-5 [sigmaaldrich.com]

- 2. epa.gov [epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Dinitrophenol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. CN104045565A - Preparation method of 2,4-dinitrophenol - Google Patents [patents.google.com]

- 10. RU2488575C1 - Method of producing 2,4-dinitrophenol - Google Patents [patents.google.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. westliberty.edu [westliberty.edu]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.co.uk [fishersci.co.uk]

A Comprehensive Technical Guide to 2,4-Dinitrophenol-d3 for Advanced Research Applications

Introduction: The Quintessential Role of Isotopic Labeling in Modern Analytics

In the landscape of quantitative analysis, particularly within the realms of toxicology, environmental science, and pharmaceutical development, the demand for precision and accuracy is paramount. 2,4-Dinitrophenol (DNP), a compound historically used in manufacturing and controversially as a weight-loss agent, is a significant analyte due to its toxicity.[1][2] Its accurate quantification in complex matrices is a critical task. This guide focuses on its deuterated analogue, 2,4-Dinitrophenol-d3 (2,4-DNP-d3), an isotopically labeled molecule that serves as an indispensable tool—an internal standard—for mass spectrometry-based methods.

The principle of using a stable isotope-labeled internal standard is foundational to achieving the highest levels of accuracy in quantitative mass spectrometry. 2,4-DNP-d3 is chemically identical to the native DNP, ensuring it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. However, its increased mass, due to the substitution of three hydrogen atoms with deuterium, allows it to be distinguished by the mass spectrometer. This co-analytical behavior corrects for variations in sample preparation and instrument response, a self-validating system that ensures the trustworthiness of the resulting data. This guide provides an in-depth exploration of the physicochemical properties, core applications, and practical methodologies for the effective use of 2,4-DNP-d3.

Part 1: Core Physicochemical Properties of 2,4-Dinitrophenol-d3

Understanding the fundamental properties of 2,4-DNP-d3 is essential for its proper handling, storage, and application in experimental design. While specific data for the d3 isotopologue is often extrapolated from its non-labeled counterpart, the key difference lies in its molecular weight.

Chemical Structure and Isotopic Labeling

The key feature of 2,4-DNP-d3 is the substitution of three hydrogen atoms on the phenyl ring with deuterium atoms. This strategic placement does not significantly alter the chemical reactivity but provides the crucial mass shift for mass spectrometric detection.

Caption: Chemical structure of 2,4-Dinitrophenol-d3.

Quantitative Data Summary

The properties of 2,4-DNP-d3 are nearly identical to those of 2,4-DNP, with the exception of molecular weight. The data below is for the non-deuterated form unless specified.

| Property | Value | Source |

| Chemical Formula | C₆HD₃N₂O₅ | - |

| Molecular Weight | 187.13 g/mol | Calculated |

| CAS Number | 93952-10-4 | - |

| Appearance | Yellow crystalline solid | [1][3] |

| Melting Point | 112-114 °C (234-237 °F) | [1] |

| Boiling Point | Sublimes upon heating | [1] |

| pKa | 4.09 | [1][4] |

| Solubility | ||

| in Water | 5.6 g/L at 18 °C | [1] |

| in Organic Solvents | Soluble in ethanol, ether, acetone, and aqueous alkaline solutions. | [1][4] |

| in DMSO | Moderately soluble | [5] |

| Storage Conditions | 2-8°C, protect from light | [6] |

Part 2: Application as an Internal Standard in LC-MS/MS

The primary and most critical application of 2,4-DNP-d3 is as an internal standard (IS) for the quantitative analysis of 2,4-Dinitrophenol. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for this application due to its high sensitivity and selectivity.

The Rationale for Using a Deuterated Standard

-

Correction for Sample Loss: During multi-step sample preparation procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), analyte loss is almost inevitable. Since 2,4-DNP-d3 is added at the very beginning of the process, it experiences the same procedural losses as the native analyte. The final analyte/IS ratio remains constant, correcting for these losses.

-

Compensation for Matrix Effects: Biological and environmental samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer's source. Because the deuterated standard co-elutes with the analyte and has nearly identical ionization properties, it is affected by the matrix in the same way, thus normalizing the signal.

-

Improved Precision and Accuracy: By accounting for variability in sample preparation, injection volume, and instrument response, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the quantification, leading to more reliable and trustworthy results.

Part 3: Experimental Protocol - Quantification of 2,4-DNP in Human Plasma

This section provides a detailed, field-proven methodology for the extraction and quantification of 2,4-DNP from human plasma using 2,4-DNP-d3 as an internal standard, followed by LC-MS/MS analysis.

Methodology Workflow

Caption: Workflow for 2,4-DNP quantification in plasma.

Step-by-Step Protocol

1. Preparation of Standards and Reagents:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of 2,4-DNP and 2,4-DNP-d3 in methanol.

-

Working Standards: Serially dilute the 2,4-DNP stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the 2,4-DNP-d3 stock solution in methanol.

-

Extraction Solvent: Acetonitrile.

-

Reconstitution Solvent: 50:50 Acetonitrile:Water with 0.1% formic acid.

2. Sample Preparation:

-

To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample, calibration standard, or quality control sample.

-

Causality: This small volume is sufficient for sensitive detection and minimizes matrix effects.

-

Add 20 µL of the 100 ng/mL 2,4-DNP-d3 internal standard working solution to every tube (except blanks).

-

Causality: Adding the IS at this initial stage is critical for it to track the native analyte through the entire extraction process, ensuring accurate correction for any subsequent losses.

3. Protein Precipitation:

-

Add 600 µL of ice-cold acetonitrile to each tube.

-

Causality: Acetonitrile is an effective protein precipitating agent. The 3:1 ratio of solvent to plasma ensures complete precipitation of proteins which would otherwise interfere with the analysis.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Causality: Centrifugation pellets the precipitated proteins, leaving the analyte and IS in the supernatant.

4. Extraction and Concentration:

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Causality: This step concentrates the analytes, increasing the sensitivity of the assay.

5. Reconstitution:

-

Reconstitute the dried extract in 100 µL of the reconstitution solvent.

-

Causality: Reconstituting in the initial mobile phase composition ensures good peak shape during the chromatographic separation.

-

Vortex and transfer to an autosampler vial.

6. LC-MS/MS Analysis:

-

LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient starting from low %B to high %B to elute the analytes.

-

Injection Volume: 10 µL.

-

Mass Spectrometry: Operate in negative ion electrospray ionization (ESI-) mode.

-

MRM Transitions:

- 2,4-DNP: Q1 183.0 -> Q3 109.0

- 2,4-DNP-d3: Q1 186.0 -> Q3 112.0

-

Causality: Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each compound. The mass shift of +3 Da for the deuterated standard allows for its unambiguous detection alongside the native analyte.

Part 4: Safety, Handling, and Storage

2,4-Dinitrophenol is a highly toxic substance.[6] The deuterated form should be handled with the same level of caution.

-

Toxicity: 2,4-DNP is toxic via ingestion, inhalation, and skin absorption.[6] It acts by uncoupling oxidative phosphorylation, leading to a rapid increase in metabolic rate and potentially fatal hyperthermia.[7] Chronic exposure can lead to cataracts, skin lesions, and damage to the central nervous system.[2]

-

Handling: Always handle 2,4-DNP-d3 in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

-

Explosive Hazard: Dry 2,4-dinitrophenol is explosive and sensitive to shock, friction, or heat.[1][6] It is typically supplied wetted with water to mitigate this risk.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat and incompatible materials such as strong bases and oxidizing agents.[3] Restricted access is essential.

Conclusion

2,4-Dinitrophenol-d3 is a vital tool for researchers and analytical scientists. Its physicochemical properties, being nearly identical to its non-labeled counterpart, make it the ideal internal standard for robust and reliable quantification by LC-MS/MS. The methodologies described in this guide, grounded in the principles of analytical chemistry, provide a framework for achieving the highest standards of data integrity. By understanding the causality behind each experimental step and adhering to strict safety protocols, professionals in drug development and research can confidently employ this essential reagent to generate accurate and defensible results.

References

-

National Center for Biotechnology Information. "2,4-Dinitrophenol." PubChem Compound Summary for CID 1493, [Link].

-

Wikipedia contributors. "2,4-Dinitrophenol." Wikipedia, The Free Encyclopedia, [Link].

-

PharmaCompass. "2,4-Dinitrophenol." Drug Information, [Link].

-

U.S. Environmental Protection Agency. "2,4-Dinitrophenol." Technology Transfer Network - Air Toxics Web Site, [Link].

-

Pelin, A., et al. "LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning." Journal of Analytical Toxicology, vol. 37, no. 1, 2013, pp. 41-46, [Link].

-

Sinochem Nanjing Corporation. "2,4-Dinitrophenol." Product Information, [Link].

-

Pelin, A., et al. "LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning." PubMed, [Link].

-

National Center for Biotechnology Information. "HEALTH EFFECTS - Toxicological Profile for Dinitrophenols." NCBI Bookshelf, [Link].

-

ResearchGate. "(PDF) Synthesis of 2,4-dinitrophenol." ResearchGate, [Link].

Sources

- 1. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 2. epa.gov [epa.gov]

- 3. 2,4-Dinitrophenol (DNP) Chemical Properties, Uses, Safety & Supplier Information – Expert Guide [sinochem-nanjing.com]

- 4. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-Dinitrophenol CAS#: 51-28-5 [m.chemicalbook.com]

- 7. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4-Dinitrophenol-d3: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dinitrophenol-d3 (DNP-d3), a deuterated isotopologue of the organic compound 2,4-Dinitrophenol. This document, intended for researchers and analytical scientists, delves into the structural formula, physicochemical properties, and synthesis of DNP-d3. A significant focus is placed on its critical role as an internal standard in isotope dilution mass spectrometry for the accurate quantification of 2,4-Dinitrophenol in complex biological matrices. Detailed experimental protocols, data analysis principles, and safety considerations are also presented to ensure the effective and safe utilization of this important analytical tool.

Introduction to 2,4-Dinitrophenol-d3

2,4-Dinitrophenol (DNP) is a well-known synthetic organic compound with a history of diverse applications, including as a dye, wood preservative, and, notoriously, as a weight-loss drug.[1][2] Its mechanism of action involves the uncoupling of oxidative phosphorylation, leading to a rapid increase in metabolic rate and body temperature.[3] Due to its severe toxicity and the risk of fatal hyperthermia, its use in humans has been banned in many countries.[2] However, its illicit use continues, necessitating sensitive and accurate analytical methods for its detection and quantification in forensic and clinical toxicology.

2,4-Dinitrophenol-d3 is a stable isotope-labeled version of DNP, where three hydrogen atoms on the aromatic ring have been replaced with deuterium atoms. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry. By introducing a known amount of DNP-d3 into a sample, variations in sample preparation and instrument response can be normalized, leading to highly accurate and precise measurements of the unlabeled DNP.

Physicochemical Properties and Structural Formula

The key to understanding the utility of 2,4-Dinitrophenol-d3 lies in its well-defined physical and chemical characteristics.

Structural Formula

The structural formula of 2,4-Dinitrophenol-d3 is characterized by a benzene ring substituted with a hydroxyl group, two nitro groups, and three deuterium atoms. The deuteriums are located on the phenyl ring, which is crucial for its function as an internal standard as this prevents H/D exchange under typical analytical conditions.

Caption: General synthetic workflow for 2,4-Dinitrophenol-d3.

Step-by-Step Methodology (Illustrative):

-

Deuteration of Phenol: Phenol is treated with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄), in heavy water (D₂O). The acidic conditions facilitate the electrophilic substitution of hydrogen atoms on the aromatic ring with deuterium atoms. The hydroxyl group is an activating group, directing substitution to the ortho and para positions. To achieve deuteration at the 3 and 5 positions as well, harsher conditions or a multi-step process might be necessary.

-

Nitration of Deuterated Phenol: The resulting deuterated phenol is then carefully nitrated using a mixture of nitric acid and sulfuric acid. This reaction introduces nitro groups at the 2 and 4 positions of the phenol ring. The reaction conditions must be carefully controlled to prevent over-nitration to picric acid.

-

Purification: The final product, 2,4-Dinitrophenol-d3, is purified from the reaction mixture using techniques such as recrystallization or column chromatography to achieve high chemical and isotopic purity.

Characterization

The successful synthesis and purity of 2,4-Dinitrophenol-d3 are confirmed using various analytical techniques:

-

Mass Spectrometry (MS): Confirms the correct molecular weight and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a significant reduction or absence of signals corresponding to the deuterated positions on the aromatic ring. ¹³C NMR can also be used to confirm the structure.

Application in Isotope Dilution Mass Spectrometry

The primary and most critical application of 2,4-Dinitrophenol-d3 is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of DNP.

The Principle of Isotope Dilution

IDMS is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (the "spike") to a sample. The labeled standard is chemically identical to the analyte of interest and therefore behaves identically during sample preparation, extraction, and chromatographic separation. By measuring the ratio of the unlabeled analyte to the labeled standard using a mass spectrometer, the initial concentration of the analyte in the sample can be calculated with high accuracy, as this ratio is unaffected by sample losses during the analytical process.

Caption: The principle of Isotope Dilution Mass Spectrometry.

Experimental Protocol: Quantification of 2,4-Dinitrophenol in Human Plasma

This protocol provides a general framework for the analysis of DNP in human plasma using LC-MS/MS with DNP-d3 as an internal standard.

Materials:

-

2,4-Dinitrophenol analytical standard

-

2,4-Dinitrophenol-d3 internal standard

-

Human plasma (blank and samples)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of DNP and DNP-d3 in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a series of calibration standards by spiking blank human plasma with known concentrations of DNP.

-

Prepare QC samples at low, medium, and high concentrations in blank human plasma.

-

-

Sample Preparation:

-

To 100 µL of plasma sample, standard, or QC, add 10 µL of the DNP-d3 internal standard working solution.

-

Vortex mix for 30 seconds.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis. (Alternatively, a solid-phase extraction can be performed for cleaner samples).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate DNP from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 2,4-Dinitrophenol | 183.0 | 109.0 |

| 2,4-Dinitrophenol-d3 | 186.0 | 112.0 |

-

Data Analysis:

-

Integrate the peak areas for the DNP and DNP-d3 MRM transitions.

-

Calculate the ratio of the DNP peak area to the DNP-d3 peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of DNP in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Method Validation and Quality Control

For the analytical method to be considered reliable and trustworthy, it must undergo a rigorous validation process.

Key Validation Parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

-

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

-

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Quality Control:

-

Run calibration standards and QC samples with each batch of unknown samples to ensure the validity of the results.

-

The results of the QC samples should fall within a predefined acceptance range.

Safety and Handling

2,4-Dinitrophenol and its deuterated analogue are toxic compounds and must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling these compounds.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2,4-Dinitrophenol-d3 is an indispensable tool for the accurate and reliable quantification of 2,4-Dinitrophenol in various matrices, particularly in the fields of forensic and clinical toxicology. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and defensible analytical method. This guide has provided a comprehensive overview of its structure, synthesis, and application, offering researchers and scientists the foundational knowledge required for its effective implementation.

References

-

PubChem. 2,4-Dinitrophenol. National Center for Biotechnology Information. [Link]

-

Wikipedia. 2,4-Dinitrophenol. [Link]

- Holzer, P., et al. (2019). Fatal 2,4-Dinitrophenol (DNP) Ingestion & Use of a Novel Analytical Methodology Testing Post-Mortem Blood Concentrations. Journal of Analytical & Pharmaceutical Research.

Sources

A Technical Guide to the Isotopic Purity of 2,4-Dinitrophenol-d3

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of the methods and considerations for determining the isotopic purity of 2,4-Dinitrophenol-d3 (DNP-d3). As the use of stable isotope-labeled compounds becomes increasingly critical in drug development, metabolism studies, and quantitative analysis, a thorough understanding of isotopic purity is paramount for data integrity and regulatory compliance. This document moves beyond procedural lists to explain the scientific rationale behind the analytical choices, ensuring a robust and self-validating approach to the characterization of DNP-d3.

The Significance of Isotopic Purity in Deuterated Compounds

Deuterium-labeled compounds, such as 2,4-Dinitrophenol-d3, are powerful tools in mass spectrometry-based quantitative analyses and for probing metabolic pathways.[1] The substitution of hydrogen with deuterium results in a mass shift that allows for the differentiation of the labeled compound from its endogenous counterparts, serving as an ideal internal standard. However, the utility of DNP-d3 is directly dependent on its isotopic purity.

Isotopic purity refers to the percentage of a compound that contains the desired number of deuterium atoms at the specified positions.[2] In the case of DNP-d3, this means the molecule should ideally contain three deuterium atoms. The presence of isotopologues with fewer than three deuterium atoms (d0, d1, d2) can lead to inaccuracies in quantification and misinterpretation of experimental results. Therefore, rigorous analytical characterization is essential.

Synthesis of 2,4-Dinitrophenol-d3 and Potential Isotopic Impurities

While specific proprietary synthesis methods for commercially available DNP-d3 may vary, the introduction of deuterium into the phenol ring is typically achieved through methods such as acid-catalyzed hydrogen-deuterium exchange on the phenol starting material prior to nitration. A general understanding of these processes is crucial for anticipating potential isotopic impurities.

A plausible synthetic route involves the deuteration of phenol using a deuterium source like D2O under acidic conditions, followed by nitration.

Potential Sources of Isotopic Impurities:

-

Incomplete Deuteration: The hydrogen-deuterium exchange reaction may not proceed to completion, resulting in a mixture of phenol isotopologues (d0, d1, d2, etc.). Subsequent nitration of this mixture will produce DNP with a corresponding distribution of deuteration.

-

Back-Exchange: Under certain conditions, particularly in the presence of protic solvents or acidic/basic conditions, deuterium atoms on the aromatic ring can exchange back to hydrogen. This can occur during the nitration, workup, or purification steps.

-

Impurities in Starting Materials: The deuterium source (e.g., D2O) and other reagents must be of high isotopic and chemical purity to prevent the introduction of protic impurities.

The logical workflow for understanding and controlling isotopic purity begins with the synthesis process itself.

Caption: Potential sources of isotopic impurities during the synthesis of DNP-d3.

Analytical Characterization: A Dual-Pronged Approach

A comprehensive assessment of the isotopic purity of DNP-d3 necessitates a combination of analytical techniques, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

High-Resolution Mass Spectrometry (HRMS) for Isotopologue Distribution

HRMS is the cornerstone for determining the distribution of isotopologues in a sample of DNP-d3.[1] Its ability to resolve small mass differences allows for the accurate quantification of the relative abundance of d0, d1, d2, and d3 species.

Experimental Protocol: LC-HRMS

-

Sample Preparation:

-

Accurately weigh a small amount of the DNP-d3 standard.

-

Dissolve in a suitable high-purity solvent (e.g., acetonitrile or methanol) to a known concentration.

-

Perform serial dilutions to create a working solution appropriate for the instrument's sensitivity.

-

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically suitable for separating DNP from potential impurities.

-

Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid to ensure proper ionization.

-

Flow Rate: Optimized for the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is preferred for phenols, detecting the [M-H]- ion.

-

Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is recommended to achieve a resolution of at least 70,000 to resolve the isotopic peaks.

-

Scan Range: A narrow scan range around the expected m/z of the deprotonated DNP-d3 molecule (approximately m/z 186-190) is used.

-

Data Analysis Workflow

Caption: Workflow for calculating isotopic purity from HRMS data.

Data Interpretation and Calculation

The isotopic purity is calculated from the integrated peak areas of the extracted ion chromatograms for each isotopologue. It is crucial to correct for the natural abundance of other isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) that contribute to the M+1 and M+2 peaks.[4]

Isotopic Purity (%) = (Area of d3 peak / Sum of areas of d0, d1, d2, d3 peaks) x 100

Table 1: Representative HRMS Data for DNP-d3

| Isotopologue | Expected m/z ([M-H]⁻) | Measured m/z | Relative Abundance (%) |

| d0 (C₆H₃N₂O₅) | 183.0047 | 183.0045 | 0.5 |

| d1 (C₆H₂DN₂O₅) | 184.0109 | 184.0107 | 1.5 |

| d2 (C₆HD₂N₂O₅) | 185.0172 | 185.0170 | 3.0 |

| d3 (C₆D₃N₂O₅) | 186.0235 | 186.0233 | 95.0 |

Note: The data presented in this table is illustrative and not from a specific Certificate of Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Integrity and Enrichment

While HRMS provides the overall distribution of isotopologues, NMR spectroscopy is essential for confirming the location of the deuterium labels and can also be used for quantitative assessment of isotopic enrichment.[3] For DNP-d3, both ¹H and ²H NMR are valuable.

Experimental Protocol: NMR

-

Sample Preparation:

-

Dissolve a sufficient amount of DNP-d3 in a deuterated solvent (e.g., acetone-d6 or DMSO-d6). The choice of solvent is critical to avoid interfering signals.

-

Use a high-purity NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the aromatic protons at positions 3, 5, and 6 confirms successful deuteration at these sites.

-

The presence of residual proton signals at these positions can be integrated against a known internal standard or the signal of the non-deuterated position (if any) to quantify the level of isotopic enrichment.

-

-

²H NMR Spectroscopy:

-

Acquire a deuterium NMR spectrum. This will show signals for the deuterium atoms attached to the aromatic ring.

-

The chemical shifts in the ²H NMR spectrum will correspond to the positions of deuteration. The integration of these signals can provide a relative measure of the deuterium at each site.

-

Data Interpretation

In the ¹H NMR spectrum of a highly enriched DNP-d3 sample, the signals for the protons at the deuterated positions will be significantly diminished. The isotopic purity can be estimated by comparing the integral of the residual proton signals to the integral of a non-deuterated internal standard.

Quantitative ¹H NMR Calculation:

Isotopic Enrichment at a specific position (%) = [1 - (Integral of residual proton signal / Integral of internal standard)] x 100

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the isotopic purity determination, a self-validating system should be in place. This involves:

-

Orthogonal Methods: Employing both HRMS and NMR provides a cross-validation of the results. HRMS gives the overall isotopologue distribution, while NMR confirms the positional integrity.

-

System Suitability Tests: Before sample analysis, the performance of the LC-MS and NMR systems should be verified using known standards.

-

Use of a Non-Deuterated Standard: A certified reference standard of non-deuterated 2,4-Dinitrophenol should be analyzed to confirm chromatographic retention time, mass accuracy, and fragmentation patterns.

-

Internal Standards: For quantitative NMR, a certified internal standard with a known concentration and purity is essential for accurate calculations.

Conclusion

The determination of the isotopic purity of 2,4-Dinitrophenol-d3 is a critical step in ensuring its suitability for its intended scientific applications. A multi-faceted analytical approach, combining the strengths of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, provides a comprehensive and reliable characterization. By understanding the synthetic pathways and potential sources of isotopic impurities, and by implementing robust, self-validating analytical protocols, researchers can have high confidence in the quality of their deuterated standard and the integrity of their experimental data.

References

-

PubChem. (n.d.). 2,4-Dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). 2,4-Dinitrophenol. Retrieved from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 2,4-Dinitrophenol (HMDB0245462). Retrieved from [Link]

-

Vione, D., et al. (2005). Aqueous Atmospheric Chemistry: Formation of 2,4-dinitrophenol Upon Nitration of 2-nitrophenol and 4-nitrophenol in Solution. PubMed. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,4-dinitro-. NIST WebBook. Retrieved from [Link]

-

Pemberton, R. P., et al. (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. National Institutes of Health. Retrieved from [Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

-

Li, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Retrieved from [Link]

-

ResearchGate. (2006). A simple procedure for the deuteriation of phenols. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

Singh, R., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Retrieved from [Link]

-

Khabarov, Y. G., et al. (2012). Synthesis of 2,4-dinitrophenol. ResearchGate. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. Retrieved from [Link]

- Khabarov, Iurii Grigorevich, et al. (2013). Method of producing 2,4-dinitrophenol. Google Patents.

-

ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. Retrieved from [Link]

-

Chahrour, O. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Retrieved from [Link]

- Wang, Jian, et al. (2021). Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum. Google Patents.

-

MassBank. (2007). 2,4-Dinitrophenol; LC-ESI-QQ; MS2; CE:50 V. Retrieved from [Link]

-

Almac Group. (n.d.). Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

-

Gicquel, T., et al. (2026). Further elucidation of the metabolism of 2,4-dinitrophenol in a case of unexpected death. PubMed. Retrieved from [Link]

-

RosDok. (n.d.). Development of Hydrogen Isotope Exchange Methodologies for the Deuteration of Aromatic Substrates. Retrieved from [Link]

-

SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. Retrieved from [Link]

-

Eurisotop. (n.d.). Deuterated Reagents for Pharmaceuticals. Retrieved from [Link]

-